molecular formula C10H13BrClNO B8186358 6-Bromo-5-methoxy-indan-1-ylamine hydrochloride

6-Bromo-5-methoxy-indan-1-ylamine hydrochloride

Cat. No.: B8186358
M. Wt: 278.57 g/mol
InChI Key: UCWLSPRHRPHFEQ-UHFFFAOYSA-N
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Description

6-Bromo-5-methoxy-indan-1-ylamine hydrochloride is a chemical compound with the molecular formula C10H13BrClNO and a molecular weight of 278.57 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 5th position, and an indan-1-ylamine core structure. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 6-Bromo-5-methoxy-indan-1-ylamine hydrochloride typically involves several steps, starting from commercially available precursors. One common synthetic route includes the bromination of 5-methoxyindan-1-ylamine, followed by the formation of the hydrochloride salt. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in an organic solvent such as dichloromethane or chloroform. The final product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

6-Bromo-5-methoxy-indan-1-ylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and other by-products

Scientific Research Applications

6-Bromo-5-methoxy-indan-1-ylamine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Bromo-5-methoxy-indan-1-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

6-Bromo-5-methoxy-indan-1-ylamine hydrochloride can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as its specific substitution pattern and resulting chemical and biological properties.

Properties

IUPAC Name

6-bromo-5-methoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO.ClH/c1-13-10-4-6-2-3-9(12)7(6)5-8(10)11;/h4-5,9H,2-3,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWLSPRHRPHFEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(CCC2=C1)N)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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